Pdnhv
Overview
Description
Pdnhv: is a chemical compound with the molecular formula C47H68O11 . It consists of 47 carbon atoms, 68 hydrogen atoms, and 11 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pdnhv involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:
Hydrothermal Reaction: This method involves the use of high temperatures and pressures to facilitate the reaction between precursor materials.
Co-precipitation: This technique involves the simultaneous precipitation of multiple components from a solution, leading to the formation of the desired compound.
Mechanochemistry: This method uses mechanical force to drive chemical reactions, often resulting in unique structural properties
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: Pdnhv undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.
Scientific Research Applications
Chemistry: Pdnhv is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like the Negishi coupling . Its unique structural properties make it an effective catalyst for forming carbon-carbon bonds.
Biology: In biological research, this compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules .
Medicine: this compound has shown promise in medical applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and nanocomposites. Its catalytic properties are also exploited in various chemical manufacturing processes .
Mechanism of Action
The mechanism by which Pdnhv exerts its effects involves its interaction with specific molecular targets. For example, in catalytic reactions, this compound facilitates the formation of carbon-carbon bonds by stabilizing transition states and lowering activation energies . In biological systems, this compound can bind to specific proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Palladium Nanoparticles (PdNPs): Like Pdnhv, palladium nanoparticles are used as catalysts in various chemical reactions.
Layered Double Hydroxides (LDHs): These compounds share some structural similarities with this compound and are used in similar applications, such as catalysis and drug delivery.
Uniqueness: this compound’s uniqueness lies in its specific molecular structure, which provides distinct catalytic and binding properties. This makes it particularly effective in applications where precise control over chemical reactions is required .
Properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-13-nonanoyloxy-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] nonanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H68O11/c1-8-10-12-14-16-18-20-38(49)57-43-31(4)46(54)34(41-44(5,6)47(41,43)58-39(50)21-19-17-15-13-11-9-2)25-33(28-45(53)37(46)24-30(3)42(45)52)29-56-40(51)27-32-22-23-35(48)36(26-32)55-7/h22-26,31,34,37,41,43,48,53-54H,8-21,27-29H2,1-7H3/t31-,34+,37-,41-,43-,45-,46-,47-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXVHZLPOXMCA-WARQNWORSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585246 | |
Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b-Dihydroxy-3-({[(4-hydroxy-3-methoxyphenyl)acetyl]oxy}methyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dinonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251362-87-5 | |
Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b-Dihydroxy-3-({[(4-hydroxy-3-methoxyphenyl)acetyl]oxy}methyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dinonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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